molecular formula C19H22ClFN4O B12232935 4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine

4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine

Cat. No.: B12232935
M. Wt: 376.9 g/mol
InChI Key: XWSBGPOZWLIUKR-UHFFFAOYSA-N
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Description

4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group, a fluorine atom, and an oxan-4-yl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine ring and its subsequent functionalization. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a primary or secondary amine.

    Introduction of the 2-Chlorophenyl Group: This step involves the nucleophilic substitution of a chlorinated aromatic compound with the piperazine ring.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom and Oxan-4-yl Group: These groups can be introduced through selective halogenation and etherification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: It is used in research to understand its effects on biological systems, including its interaction with cellular receptors and enzymes.

    Chemistry: The compound serves as a model for studying the reactivity and stability of substituted piperazine and pyrimidine derivatives.

    Industry: It may have applications in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22ClFN4O

Molecular Weight

376.9 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C19H22ClFN4O/c20-15-3-1-2-4-16(15)24-7-9-25(10-8-24)19-17(21)18(22-13-23-19)14-5-11-26-12-6-14/h1-4,13-14H,5-12H2

InChI Key

XWSBGPOZWLIUKR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl)F

Origin of Product

United States

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